molecular formula C17H32BNO5 B13569690 Tert-butyl 2,2-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate

Tert-butyl 2,2-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate

Cat. No.: B13569690
M. Wt: 341.3 g/mol
InChI Key: QGVDMAIPXOFMJG-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is significant in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution and cyclization, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .

Mechanism of Action

The mechanism of action of tert-butyl 2,2-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate involves its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution . These interactions are crucial for its applications in drug development and material synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl 2,2-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate apart from similar compounds is its specific structural arrangement, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and stable complex formation.

Properties

Molecular Formula

C17H32BNO5

Molecular Weight

341.3 g/mol

IUPAC Name

tert-butyl 2,2-dimethyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C17H32BNO5/c1-14(2,3)22-13(20)19-12(11-21-17(19,8)9)10-18-23-15(4,5)16(6,7)24-18/h12H,10-11H2,1-9H3

InChI Key

QGVDMAIPXOFMJG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2COC(N2C(=O)OC(C)(C)C)(C)C

Origin of Product

United States

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